molecular formula C9H11BrN4O2 B1521409 1-(5-Bromo-3-nitropyridin-2-yl)piperazine CAS No. 1203499-08-4

1-(5-Bromo-3-nitropyridin-2-yl)piperazine

Cat. No.: B1521409
CAS No.: 1203499-08-4
M. Wt: 287.11 g/mol
InChI Key: KEICYYFEZSTEIP-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C9H11BrN4O2 It is a halogenated heterocyclic compound that contains both a bromine atom and a nitro group attached to a pyridine ring, which is further connected to a piperazine moiety

Chemical Reactions Analysis

1-(5-Bromo-3-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, under strong oxidizing conditions.

Common reagents used in these reactions include N-bromosuccinimide for bromination, nitric acid for nitration, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-3-nitropyridin-2-yl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-nitropyridin-2-yl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and nitro groups suggests that the compound may act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperazine moiety may also contribute to its binding affinity to certain receptors or enzymes.

Comparison with Similar Compounds

1-(5-Bromo-3-nitropyridin-2-yl)piperazine can be compared with other halogenated and nitro-substituted pyridine derivatives, such as:

Properties

IUPAC Name

1-(5-bromo-3-nitropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O2/c10-7-5-8(14(15)16)9(12-6-7)13-3-1-11-2-4-13/h5-6,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEICYYFEZSTEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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